1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C13H17NO3·HCl It is characterized by a cyclobutane ring substituted with an amino group, a benzyloxy methyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the benzyloxy methyl group: This step often involves the use of benzyl alcohol and a suitable protecting group strategy.
Amination and carboxylation:
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The amino group and benzyloxy methyl group can participate in nucleophilic substitution reactions under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylic acid: The free base form of the compound without the hydrochloride salt.
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxamide: A related compound where the carboxylic acid group is replaced with a carboxamide group.
1-Amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylate esters: Ester derivatives of the compound with various alkyl or aryl groups.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c14-13(12(15)16)6-11(7-13)9-17-8-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUASDLIMGCSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)COCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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